
Glycerol 3-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol 3-oxododecanoate: is an organic compound that belongs to the class of medium-chain keto acids and derivatives It is characterized by a glycerol backbone esterified with 3-oxododecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycerol 3-oxododecanoate can be synthesized through esterification reactions involving glycerol and 3-oxododecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Glycerol 3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glycerol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxyl derivatives of glycerol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Glycerol 3-oxododecanoate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-catalyzed reactions and the development of biosensors.
Medicine: The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. It is also being investigated for its antimicrobial properties and potential use in treating infections.
Industry: this compound is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for use in environmentally friendly products and processes.
Mecanismo De Acción
The mechanism of action of glycerol 3-oxododecanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as glycerol dehydratase, leading to the formation of intermediate metabolites that participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes such as energy production and signal transduction.
Comparación Con Compuestos Similares
3-Oxododecanoic acid: Shares the keto group and medium-chain length but lacks the glycerol backbone.
Glycerol 3-oxooctanoate: Similar structure with a shorter carbon chain.
Glycerol 3-oxodecanoate: Similar structure with a slightly shorter carbon chain.
Uniqueness: Glycerol 3-oxododecanoate is unique due to its specific combination of a glycerol backbone and a medium-chain keto acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules further enhances its versatility and potential for innovation.
Propiedades
Número CAS |
128362-26-5 |
|---|---|
Fórmula molecular |
C15H30O6 |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
3-oxododecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H22O3.C3H8O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;4-1-3(6)2-5/h2-10H2,1H3,(H,14,15);3-6H,1-2H2 |
Clave InChI |
CVKKYCUFKRXUJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
Descripción física |
solid fatty flakes with essentially no odour |
Solubilidad |
insoluble in water; soluble in oils |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


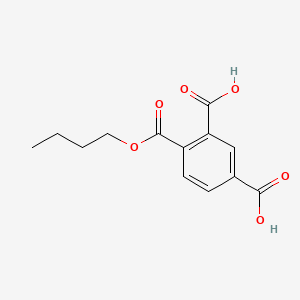
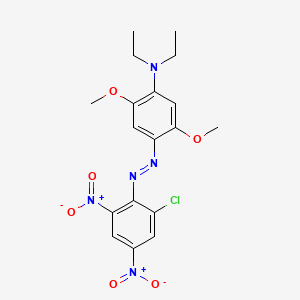
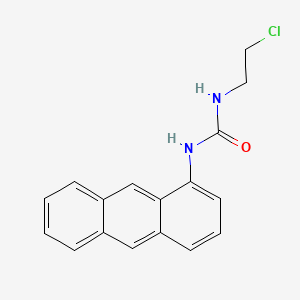
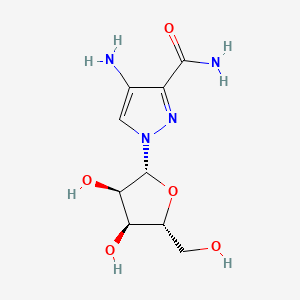

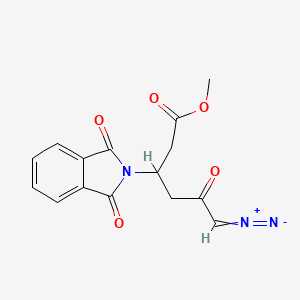
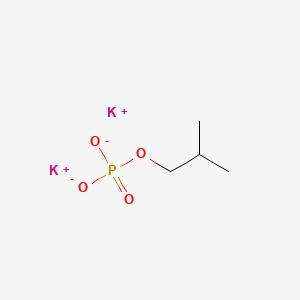

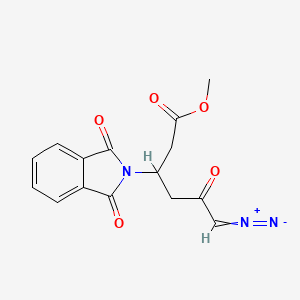

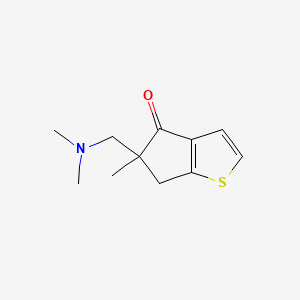
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)


